3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol

Description

BenchChem offers high-quality 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

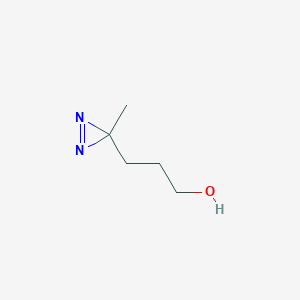

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methyldiazirin-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-5(6-7-5)3-2-4-8/h8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJQQKQBBXUDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol: A Photo-Crosslinking Tool for Elucidating Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol, a valuable tool in the field of chemical biology and drug discovery. As a photo-crosslinking agent, this compound enables the covalent capture of transient and weak molecular interactions, providing a powerful method for identifying and characterizing binding partners of small molecules and biomolecules.

Introduction: The Power of Covalent Capture

Understanding the intricate network of molecular interactions is fundamental to unraveling biological processes and developing targeted therapeutics. However, many of these interactions are transient and possess low binding affinities, making their study challenging with traditional biochemical methods. Photoaffinity labeling (PAL) has emerged as a robust strategy to overcome this hurdle.[1] PAL utilizes photo-crosslinking reagents, such as diazirine-containing compounds, that upon activation by UV light, form highly reactive species capable of creating covalent bonds with nearby molecules.[1][2] This effectively "freezes" the interaction, allowing for the isolation and identification of binding partners that would otherwise be lost during analysis.

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol belongs to the class of aliphatic diazirines, which are favored for their small size, minimizing steric hindrance, and their activation at longer, less damaging UV wavelengths (typically 350-370 nm).[2] The terminal hydroxyl group of this particular reagent offers a versatile handle for its incorporation into a variety of molecules of interest, including small molecule inhibitors, peptides, and nucleic acids, through standard chemical modifications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is crucial for its effective use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | PubChem[3] |

| Molar Mass | 114.15 g/mol | PubChem[3] |

| CAS Number | 16297-94-2 | PubChem[3] |

| Appearance | Pale yellow oil (presumed) | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) | General knowledge of similar organic molecules |

| Boiling Point | Not explicitly reported | |

| Melting Point | Not applicable (liquid at room temperature) | |

| UV Absorption Maximum (λmax) | ~355 nm | Inferred from diazirine chromophore[1] |

The Chemistry of Photo-Crosslinking: A Mechanistic Overview

The utility of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol as a photo-crosslinking agent is rooted in the photochemistry of the diazirine ring.

Figure 1: General mechanism of photo-crosslinking by 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol.

Upon irradiation with UV light, the strained three-membered diazirine ring loses a molecule of dinitrogen (N₂) to generate a highly reactive carbene intermediate.[1][2] This carbene can then undergo rapid and non-specific insertion into nearby C-H, O-H, and N-H bonds of an interacting molecule, forming a stable covalent bond. This process effectively captures the molecular interaction in a proximity-dependent manner. It is important to note that alkyl diazirines, like the one discussed here, can also form a reactive diazo intermediate, which shows a preference for reacting with acidic residues.[4][5]

Synthesis of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol

The general synthetic strategy involves a three-step process:

-

Diaziridine Formation: The ketone (5-hydroxy-2-pentanone) is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid, in the presence of ammonia to form the corresponding diaziridine intermediate.

-

Oxidation to Diazirine: The diaziridine is then oxidized to the diazirine. Common oxidizing agents for this step include silver oxide or iodine in the presence of a base like triethylamine.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Figure 2: Proposed synthetic workflow for 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol.

Note: The synthesis of diazirine-containing compounds should be performed with caution, as they can be light-sensitive and potentially unstable under certain conditions. All reactions involving diazirines should be carried out in the dark or under amber light.

Spectral Characterization

The structural integrity of synthesized 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol should be confirmed by spectroscopic methods.

-

¹H NMR Spectroscopy: A ¹H NMR spectrum for this compound is available on PubChem.[3] The expected signals would include a singlet for the methyl group on the diazirine ring, and multiplets for the propyl chain protons, along with a signal for the hydroxyl proton.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the carbons of the propyl chain, and the carbon of the diazirine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the O-H stretch of the alcohol group (around 3300-3600 cm⁻¹). The N=N stretch of the diazirine ring is often weak and can be difficult to observe.

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound (114.15 g/mol ). Fragmentation patterns can also provide structural information.

Experimental Protocol: Photoaffinity Labeling

The following is a generalized protocol for a photoaffinity labeling experiment using a probe derived from 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol. This protocol should be optimized for the specific biological system and probe being used.

Materials:

-

Photoaffinity probe (your molecule of interest functionalized with the diazirine).

-

Biological sample (e.g., purified protein, cell lysate, or intact cells).

-

Appropriate buffer system.

-

UV lamp (350-370 nm).

-

Analytical tools for downstream analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry).

Protocol:

-

Probe Incubation: Incubate the photoaffinity probe with the biological sample in an appropriate buffer. This should be done in the dark to prevent premature activation of the diazirine. The concentration of the probe and incubation time should be optimized to allow for binding to the target.

-

UV Irradiation: Expose the sample to UV light (350-370 nm) for a predetermined amount of time.[1] The optimal irradiation time needs to be determined empirically; it should be long enough to induce crosslinking but short enough to minimize potential photodamage to the biological sample. This step is typically performed on ice to minimize heat-induced degradation.

-

Quenching (Optional): The reaction can be quenched by the addition of a scavenger molecule, such as dithiothreitol (DTT), to react with any unreacted carbene intermediates.

-

Downstream Analysis: Analyze the sample to identify the crosslinked products. This can involve:

-

SDS-PAGE and Autoradiography/Fluorescence Scanning: If the probe contains a radiolabel or a fluorescent tag, the crosslinked products can be visualized directly on a gel.

-

Western Blotting: If an antibody against the target protein is available, Western blotting can be used to detect a shift in the molecular weight of the target upon crosslinking.

-

Affinity Purification and Mass Spectrometry: If the probe contains an affinity tag (e.g., biotin), the crosslinked complexes can be purified and the binding partners identified by mass spectrometry.[7][8]

-

Figure 3: A typical workflow for a photoaffinity labeling experiment.

Safety and Handling

Diazirine-containing compounds should be handled with appropriate safety precautions.

-

Light Sensitivity: Protect the compound from light to prevent premature decomposition. Store in a dark, cool place.

-

Toxicity: The toxicity of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol has not been extensively studied. It is recommended to handle it as a potentially hazardous substance. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Inhalation and Contact: Avoid inhaling vapors and direct contact with skin and eyes. Work in a well-ventilated area, preferably in a chemical fume hood.

Conclusion and Future Perspectives

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is a versatile and powerful tool for chemical biologists and drug discovery scientists. Its small size, efficient photoactivation, and the synthetic accessibility of its derivatives make it an attractive choice for photoaffinity labeling studies. The ability to covalently capture and subsequently identify the binding partners of a molecule of interest provides invaluable insights into its mechanism of action and potential off-target effects. As our understanding of complex biological systems continues to grow, the application of precisely engineered chemical tools like 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol will undoubtedly play a crucial role in advancing our knowledge and facilitating the development of next-generation therapeutics.

References

- MacKinnon, A. L., & Taunton, J. (2009). Target identification by diazirine photo-cross-linking and click chemistry. Current protocols in chemical biology, 1, 55–69.

- Lössl, P., Kölbel, K., Tänzler, D., & Rappsilber, J. (2016). Optimized fragmentation regime for diazirine photo-cross-linked peptides. Analytical chemistry, 88(17), 8573–8577.

-

PubChem. (n.d.). 3-(3-methyl-3H-diazirin-3-yl)propan-1-ol. Retrieved from [Link]

- West, A. V., Muncipinto, G., Wu, H. Y., Huang, A. C., Labenski, M. T., Jones, L. H., & Woo, C. M. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(17), 6691–6700.

- Götze, M., & Pöthig, A. (2016). Optimized fragmentation regime for diazirine photo-cross-linked peptides. Analytical chemistry, 88(17), 8573–8577.

-

Wikipedia. (2023, November 28). Diazirine. In Wikipedia. Retrieved from [Link]

- Wang, D., Li, X., Wu, Y., & Chen, P. R. (2015). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules (Basel, Switzerland), 20(8), 15437–15449.

- Istrate, A., & Gais, H. J. (2018). Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein journal of organic chemistry, 14, 1848–1857.

-

PubChem. (n.d.). 3-(3-methyl-3H-diazirin-3-yl)propan-1-ol. Retrieved from [Link]

- West, A. V., Muncipinto, G., Wu, H. Y., Huang, A. C., Labenski, M. T., Jones, L. H., & Woo, C. M. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(17), 6691–6700.

- Istrate, A., & Gais, H. J. (2018). Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein journal of organic chemistry, 14, 1848–1857.

- Wang, D., Li, X., Wu, Y., & Chen, P. R. (2015). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules (Basel, Switzerland), 20(8), 15437–15449.

- West, A. V., Muncipinto, G., Wu, H. Y., Huang, A. C., Labenski, M. T., Jones, L. H., & Woo, C. M. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(17), 6691–6700.

- Wang, D., Li, X., Wu, Y., & Chen, P. R. (2015). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules (Basel, Switzerland), 20(8), 15437–15449.

- Wang, D., Li, X., Wu, Y., & Chen, P. R. (2015). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules (Basel, Switzerland), 20(8), 15437–15449.

-

Wikipedia. (2023, November 28). Diazirine. In Wikipedia. Retrieved from [Link]

Sources

- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diazirine - Wikipedia [en.wikipedia.org]

- 3. 3-(3-methyl-3H-diazirin-3-yl)propan-1-ol | C5H10N2O | CID 14248196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]

- 6. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]

- 8. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Compact and Versatile Photoaffinity Probe

In the intricate landscape of chemical biology and drug discovery, the identification of molecular targets and the elucidation of small molecule-protein interactions are paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions in a temporally and spatially controlled manner.[1][2] Central to this technique is the design of photoactivatable probes that are minimally perturbing to the native interaction. 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is a key representative of the aliphatic diazirine class of photoaffinity probes, offering a unique combination of small size, stability, and efficient photoreactivity.[3]

This technical guide provides a comprehensive overview of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol, from its fundamental structure and properties to a detailed, field-proven synthetic protocol and its applications in cutting-edge research.

Molecular Structure and Properties

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is a bifunctional molecule featuring a photoreactive 3-methyl-3H-diazirine moiety and a versatile propan-1-ol handle.[4]

Structural Formula:

The diazirine group is a three-membered ring containing a nitrogen-nitrogen double bond. This strained ring system is remarkably stable in the dark and to a wide range of chemical conditions, yet upon irradiation with UV light (typically around 350-380 nm), it efficiently extrudes nitrogen gas to generate a highly reactive carbene intermediate.[5] This carbene can then undergo rapid and non-specific insertion into nearby C-H, N-H, and O-H bonds, forming a stable covalent linkage with an interacting biomolecule.[6] The propan-1-ol group provides a convenient point of attachment for further chemical modification, allowing for the incorporation of this photoaffinity label into more complex molecules of interest, such as drug candidates or biological ligands.[7]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C5H10N2O | [4] |

| Molecular Weight | 114.15 g/mol | [4] |

| CAS Number | 16297-94-2 | [4] |

| Appearance | Colorless to pale yellow liquid (predicted) | General observation for similar compounds |

Synthesis of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol: A Modern One-Pot Approach

The synthesis of aliphatic diazirines has traditionally been a multi-step process with often modest yields.[8][9] However, recent advancements have led to the development of a highly efficient and scalable one-pot procedure.[3][10] This method, which proceeds via an in situ generated diaziridine intermediate, obviates the need for isolation of unstable intermediates and significantly improves the overall yield and practicality of the synthesis.[8]

The synthesis of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol commences with the commercially available starting material, 5-hydroxy-2-pentanone.

Synthetic Workflow Diagram

Caption: One-pot synthesis of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol.

Detailed Experimental Protocol

Materials:

-

5-Hydroxy-2-pentanone (≥95%)

-

Hydroxylamine-O-sulfonic acid (HOSA, 97%)

-

Potassium hydroxide (KOH, ≥85%)

-

Liquid ammonia (NH3)

-

Diethyl ether (Et2O, anhydrous)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc, HPLC grade)

-

Hexanes (HPLC grade)

Procedure:

-

Reaction Setup: In a sealed tube, dissolve 5-hydroxy-2-pentanone (2 mmol) in liquid ammonia (8 mL) at -78 °C (dry ice/acetone bath).

-

Addition of HOSA: Carefully add hydroxylamine-O-sulfonic acid (2.2 mmol, 1.1 equiv.) to the reaction mixture at -78 °C.

-

Diaziridination: Seal the tube and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

-

Oxidation: Cool the reaction mixture back to -78 °C and carefully open the tube. Add potassium hydroxide (4.6 mmol, 2.3 equiv.) to the mixture. Reseal the tube and stir at room temperature under an air atmosphere for 2 hours.

-

Workup: Allow the ammonia to evaporate in a well-ventilated fume hood. Partition the residue between diethyl ether (30 mL) and water (30 mL).

-

Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol as a colorless to pale yellow oil.

Expected Yield: Based on similar syntheses of aliphatic diazirines with hydroxyl functionalities, the expected yield for this one-pot protocol is in the range of 70-85%.[3][10]

Characterization: The structure of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals include a singlet for the methyl group, and multiplets for the methylene groups of the propyl chain and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Will show characteristic peaks for the diazirine carbon, the methyl group, and the carbons of the propyl chain.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass should be observed.

Applications in Research and Development

The unique properties of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol make it a valuable tool for a range of applications in chemical biology and drug discovery.

Photoaffinity Labeling Workflow

Caption: General workflow for photoaffinity labeling experiments.

-

Target Identification: By incorporating this diazirine moiety into a bioactive small molecule, researchers can identify its direct binding partners in complex biological systems such as cell lysates or even live cells.[11][12]

-

Binding Site Mapping: Following covalent crosslinking, proteolytic digestion of the target protein and subsequent mass spectrometry analysis can pinpoint the specific amino acid residues at the binding interface.[11]

-

Probe Development: The terminal hydroxyl group serves as a versatile chemical handle for the attachment of reporter tags (e.g., fluorophores, biotin) or for conjugation to larger molecules, facilitating the development of customized chemical probes.[7]

Conclusion

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol stands out as a compact and highly efficient photoaffinity labeling reagent. The advent of a robust one-pot synthesis has made this valuable tool more accessible to the scientific community. Its small size minimizes steric hindrance, making it an ideal choice for probing sensitive protein-ligand interactions. As the fields of chemical biology and drug discovery continue to demand more sophisticated tools for understanding complex biological systems, the utility of well-designed photoaffinity probes like 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol will undoubtedly continue to grow.

References

-

Wang, D., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules, 22(8), 1389. Available at: [Link]

-

Wang, D., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. National Institutes of Health. Available at: [Link]

-

Purnama, M. R. D., et al. (2022). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 27(15), 4986. Available at: [Link]

-

Wang, D., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules. Available at: [Link]

-

PubChem. (n.d.). 3-(3-methyl-3H-diazirin-3-yl)propan-1-ol. National Center for Biotechnology Information. Available at: [Link]

-

Xiong, Y., et al. (2016). Target identification of natural products and bioactive compounds using affinity-based probes. RSC Publishing. Available at: [Link]

-

Pan, M., et al. (2022). Synthesis of a Phosphate-Bridged Photoaffinity Labeling Probe via Transesterification of Phenols and Alcohols. Organic Letters, 24(38), 6953-6958. Available at: [Link]

-

Smith, E., & Collins, I. (2015). Photoaffinity labelling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available at: [Link]

-

Basu, I., et al. (2019). Identification of alcohol binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry. Methods in Molecular Biology, 1991, 131-146. Available at: [Link]

-

Basu, I., et al. (2019). Identification of alcohol-binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry. PubMed. Available at: [Link]

-

Smith, E., & Collins, I. (2015). Photoaffinity labelling in target- and binding-site identification. Future Science. Available at: [Link]

-

Kaur, N. (2024). Synthesis of diazirines from hydroxylamine. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Diazirine. Available at: [Link]

-

ResearchGate. (n.d.). Overview of diazirine synthesis, activation, and applications. Available at: [Link]

Sources

- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(3-methyl-3H-diazirin-3-yl)propan-1-ol | C5H10N2O | CID 14248196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diazirine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of alcohol binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of alcohol-binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Utilizing 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol for Photo-Affinity Labeling in Protein-Ligand Interaction Studies

This guide provides an in-depth exploration of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol, a versatile chemical tool for identifying and characterizing protein-ligand interactions. Tailored for researchers, scientists, and drug development professionals, this document details the underlying chemistry, experimental workflows, and data analysis strategies essential for leveraging this powerful photo-affinity labeling (PAL) reagent.

Part 1: The Core Reagent - Mastering the Chemistry of Diazirines

The identification of a drug's molecular target is a cornerstone of modern pharmacology. Photo-affinity labeling (PAL) has emerged as a premier technique to covalently capture the often transient and non-covalent interactions between a small molecule (ligand) and its protein target directly within a complex biological system.[1][2] At the heart of this technique is the photoreactive chemical group (PCG) that, upon activation by light, forges a permanent bond with an interacting protein. This guide focuses on the aliphatic diazirine, 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol, a building block that offers precision and versatility in designing bespoke chemical probes.

Why Diazirines? The Gold Standard for PAL

While several PCGs exist, including benzophenones and aryl azides, diazirines have become ubiquitous in chemical biology for several compelling reasons.[3]

-

Minimal Perturbation: Diazirines are exceptionally small, nearly isosteric to a methyl group.[4] This diminutive size allows them to be incorporated into a ligand with a minimal chance of disrupting the native binding affinity and pharmacology of the parent molecule, a critical factor for accurately identifying true biological targets.

-

Chemical Stability: In the absence of UV light, the diazirine three-membered ring is remarkably stable to a wide range of chemical conditions, including acidic and basic environments, facilitating multi-step probe synthesis.[4]

-

Biocompatible Activation: Diazirines are activated by long-wave UV light (typically 350-370 nm).[5] This wavelength is significantly less damaging to biological macromolecules like proteins and nucleic acids compared to the shorter wavelengths required for aryl azides, thus preserving the integrity of the cellular environment under study.[3][4]

-

High Reactivity & Efficiency: Upon photoactivation, diazirines generate highly reactive carbene intermediates that have picosecond lifetimes.[1] This transient, high-energy state ensures that the covalent labeling is rapid and occurs only in the immediate vicinity of the probe's binding site, providing high spatial resolution.[1][6]

| Feature | Alkyl Diazirine | Benzophenone | Aryl Azide |

| Size | Very Small (isosteric to -CH₃) | Large / Bulky | Medium |

| Activation λ | ~350-370 nm | ~350-365 nm | ~260-300 nm |

| Reactive Species | Carbene / Diazo | Diradical (Triplet) | Nitrene |

| Reactivity | Inserts into C-H, N-H, O-H bonds | Abstracts H• from C-H bonds | Inserts into C-H, N-H, O-H bonds |

| Key Advantage | Minimal steric perturbation | Higher crosslinking efficiency | Established chemistry |

| Key Limitation | Can have lower yields, complex mechanism | Large size can disrupt binding | Protein-damaging UV wavelength |

The Activation Mechanism: A Tale of Two Intermediates

The photochemistry of alkyl diazirines is a sophisticated process crucial to understanding experimental outcomes. For years, the mechanism was thought to proceed exclusively through the formation of a highly reactive carbene. However, recent mechanistic studies have revealed a more complex, two-step pathway.[7][8]

Upon irradiation with ~350 nm light, the alkyl diazirine can undergo one of two transformations:

-

Direct Carbene Formation: The diazirine directly extrudes nitrogen gas (N₂) to form a highly reactive and indiscriminate carbene intermediate. This carbene rapidly inserts into any nearby C-H, N-H, or O-H bond, forming a stable covalent crosslink.[9]

-

Isomerization to a Diazo Intermediate: Alternatively, the diazirine can first rearrange to a linear diazo isomer. This diazo intermediate is longer-lived and exhibits a distinct reactivity profile, showing a strong preference for reacting with nucleophilic and acidic amino acid side chains, such as aspartate and glutamate.[8][10] This intermediate can then be further photolyzed to generate the carbene.

This dual mechanism explains why PAL experiments with alkyl diazirines sometimes show a bias towards labeling acidic residues.[10][11] Understanding this causality is key to accurately interpreting mass spectrometry results and pinpointing the precise location of a ligand-binding site.

Caption: Photochemical activation pathway of alkyl diazirines.

Introducing the Tool: 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol

This specific reagent (CAS 16297-94-2) is not typically used as a standalone probe but as a foundational building block for creating a custom photo-affinity probe.[12] Its structure contains the essential methyl-diazirine moiety for photo-crosslinking and, critically, a terminal primary alcohol (-OH). This hydroxyl group serves as a versatile chemical handle, allowing for straightforward conjugation to a ligand of interest, a linker, and/or a reporter tag using standard organic chemistry techniques. Its utility lies in its ability to be readily incorporated into more complex molecular architectures tailored to a specific biological question.

Part 2: Experimental Workflow - From Probe Design to Target Identification

A successful photo-affinity labeling experiment is a multi-stage process that requires careful planning and execution. The overall strategy involves synthesizing a trifunctional probe, using it to covalently label the target protein, enriching the labeled protein, and finally, identifying it via mass spectrometry.[13]

Caption: General experimental workflow for photo-affinity labeling.

Phase 1: Photo-Probe Synthesis

The primary goal is to create a molecule that incorporates three key features:

-

The Ligand: The specific small molecule whose protein target you wish to identify.

-

The Diazirine: The 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol moiety to enable photo-crosslinking.

-

The Reporter Handle: A terminal alkyne or azide group is typically included to allow for "click chemistry" ligation post-crosslinking.[4][6] This enables the attachment of a biotin tag for enrichment or a fluorophore for visualization.

Representative Protocol: Esterification to a Ligand

This protocol describes a general method for conjugating the hydroxyl group of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol to a ligand containing a carboxylic acid.

-

Dissolve Ligand: In an anhydrous, aprotic solvent (e.g., Dichloromethane, DCM), dissolve the ligand containing a carboxylic acid (1.0 eq).

-

Add Coupling Reagents: Add a peptide coupling reagent such as HATU (1.1 eq) and an amine base such as DIPEA (2.0 eq). Stir for 5 minutes at room temperature under an inert atmosphere (N₂ or Ar). Causality: The coupling reagents activate the carboxylic acid, making it susceptible to nucleophilic attack.

-

Add Diazirine Alcohol: Add 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol (1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Upon completion, quench the reaction, perform a standard aqueous workup, and purify the resulting ester-linked probe using column chromatography.

Note: This is a representative protocol. The synthesis of custom probes can be a considerable endeavor requiring expertise in organic synthesis.[14]

Phase 2: Photo-Crosslinking in a Biological Matrix

This is the critical step where the transient interaction is captured as a permanent covalent bond.

Step-by-Step Protocol:

-

Sample Preparation: Prepare the biological sample (e.g., cell lysate, purified protein) in a suitable buffer (e.g., PBS or HEPES). Keep samples on ice.

-

Probe Incubation: Add the photo-affinity probe to the sample at a predetermined final concentration (typically in the low micromolar to nanomolar range, depending on ligand affinity). Incubate in the dark for 15-60 minutes on ice or at 4°C to allow the probe to bind to its target protein(s).

-

Controls: Prepare essential control samples:

-

No UV Control: A sample that is incubated with the probe but not exposed to UV light.

-

Competition Control: A sample pre-incubated with a 50-100 fold excess of the original, unlabeled ligand before adding the photo-probe. This demonstrates specific binding.

-

-

UV Irradiation: Place the samples in a UV-transparent plate (e.g., quartz or certain plastics) on a cold block. Position the samples approximately 5-10 cm from a long-wave UV lamp (350-365 nm).[4]

-

Irradiation: Irradiate the samples for 1-5 minutes.[4] The optimal time may require titration. Causality: Short irradiation times are preferred to minimize potential protein damage and non-specific labeling while being sufficient to activate the highly efficient diazirine chemistry.[3]

-

Post-Irradiation: Immediately proceed to the next step or quench any unreacted probe by adding a scavenger reagent like DTT.

Phase 3: Target Enrichment and Identification

After labeling, the challenge is to find the "needle in the haystack"—the single protein now covalently attached to your probe among thousands of other proteins.

Caption: Downstream workflow for enrichment and mass spectrometry analysis.

Step-by-Step Protocol:

-

Click Chemistry (CuAAC): To the irradiated lysate, add the reagents for copper-catalyzed azide-alkyne cycloaddition: Biotin-Azide, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate for 1 hour at room temperature.[4] Causality: This highly specific and efficient reaction attaches a biotin molecule to the probe's alkyne handle, enabling subsequent affinity purification.

-

Protein Precipitation: Precipitate the total protein from the lysate (e.g., with methanol/chloroform) to remove excess click chemistry reagents. Resuspend the protein pellet in a buffer containing SDS.

-

Affinity Purification: Add streptavidin-conjugated agarose or magnetic beads to the resuspended protein sample. Incubate for 1-2 hours with rotation to allow the biotinylated proteins to bind to the beads.[4]

-

Washing: Pellet the beads and wash them extensively with a series of stringent buffers to remove non-specifically bound proteins. This step is critical for reducing background and identifying true interactors.

-

On-Bead Digestion: Resuspend the washed beads in a digestion buffer containing a denaturant (e.g., urea). Reduce the disulfide bonds (with DTT), alkylate the cysteines (with iodoacetamide), and digest the captured proteins into peptides overnight using an enzyme like trypsin.

-

Mass Spectrometry: Collect the supernatant containing the peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the peptides, and by extension, the proteins that were captured by the photo-affinity probe.[15][16] The relative abundance of identified proteins in the probe-treated sample versus the controls will reveal the specific targets of the ligand.

By following this comprehensive workflow, researchers can effectively leverage the unique chemical properties of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol to illuminate novel protein-ligand interactions, validate drug targets, and unravel complex biological pathways.

References

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & medicinal chemistry, 20(2), 554–570. [Link]

-

Yu, C., et al. (2020). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 19(11), 1918–1932. [Link]

-

MacKinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current protocols in chemical biology, 1, 55–69. [Link]

-

Grote, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(15), 9685–9692. [Link]

-

ResearchGate. (n.d.). Photo-Activated Crosslinking Mass Spectrometry for Studying Biomolecular Interactions. ResearchGate. [Link]

-

Zhang, Y., et al. (2024). Transient Cross-linking Mass Spectrometry: Taking Conformational Snapshots of Proteins. Analytical Chemistry, 96(11), 4504–4512. [Link]

-

ResearchGate. (n.d.). Overview of diazirine synthesis, activation, and applications. ResearchGate. [Link]

-

ResearchGate. (n.d.). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. ResearchGate. [Link]

-

Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

-

Springer Nature. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Nature Portfolio. [Link]

-

OmicsDI. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]

-

Smith, E., et al. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry, 61(16), 6945–6963. [Link]

-

ResearchGate. (n.d.). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR-Spectroscopy. ResearchGate. [Link]

-

ResearchGate. (n.d.). Development of Diazirine-based crosslinking agents for covalently linking protein. ResearchGate. [Link]

-

Semantic Scholar. (2014). Diazirine-Based Multifunctional Photo-Probes for Affinity-Based Elucidation of Protein-Ligand Interaction. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Recent Progress in Diazirine-Based Photoaffinity Labeling. ResearchGate. [Link]

-

Parker, C. G., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 143(17), 6691–6700. [Link]

-

Kleiner, P., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. ACS Omega, 4(2), 3242–3250. [Link]

-

Springer Link. (n.d.). Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Springer Link. [Link]

-

PubChem. (n.d.). 3-(3-methyl-3H-diazirin-3-yl)propan-1-ol. National Center for Biotechnology Information. [Link]

-

Lin, Q. (2018). Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. CHIMIA International Journal for Chemistry, 72(11), 758-763. [Link]

Sources

- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 7. communities.springernature.com [communities.springernature.com]

- 8. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 3-(3-methyl-3H-diazirin-3-yl)propan-1-ol | C5H10N2O | CID 14248196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chimia.ch [chimia.ch]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Aliphatic Diazirine Moiety in Modern Chemical Biology: A Technical Guide to the Applications of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol

Abstract

In the intricate landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture and subsequently identify binding partners of small molecules, peptides, or other biological effectors.[1][2] Central to this methodology is the choice of the photoreactive crosslinking group. This guide provides an in-depth technical overview of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol, an aliphatic diazirine-containing building block, for researchers, scientists, and drug development professionals. We will explore its underlying photochemical mechanism, its advantages in probe design, and provide detailed protocols for its application in identifying protein-ligand interactions.

Introduction: The Need for Precision in Capturing Biomolecular Interactions

Understanding how a drug candidate or a bioactive molecule interacts with its cellular targets is a cornerstone of modern therapeutic development.[1] Many crucial interactions, however, are transient and possess low to moderate affinity, making them difficult to isolate and study using traditional biochemical methods like co-immunoprecipitation. Photoaffinity labeling (PAL) addresses this challenge by introducing a latent photoreactive group onto a molecule of interest (the "probe").[3] Upon photoactivation, this group forms a highly reactive intermediate that covalently crosslinks to any interacting biomolecules in its immediate vicinity, thus creating a stable record of the interaction for subsequent analysis.[3][4]

Among the arsenal of photoreactive moieties, diazirines have gained prominence due to their small size, high photochemical reactivity, and activation by long-wave UV light (~350-370 nm), which minimizes damage to biological samples.[5][6] Specifically, aliphatic diazirines, such as the one present in 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol, offer distinct advantages for constructing chemical probes with minimal steric perturbation.[7]

The Chemistry of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol: A Versatile Building Block

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is a bifunctional molecule featuring two key components: the photoreactive diazirine ring and a terminal primary alcohol.

-

The Photoreactive Core: The 3-methyl-3H-diazirine group is a three-membered ring containing a carbon and two nitrogen atoms.[8] This strained ring is stable in the dark and to a wide range of chemical conditions, but upon irradiation with UV light (typically 350-370 nm), it efficiently extrudes nitrogen gas (N₂).[9] This process generates a highly reactive and indiscriminate carbene intermediate.[6][8][10]

-

The Synthetic Handle: The propan-1-ol group provides a versatile point of attachment. The primary alcohol can be readily modified using standard organic chemistry techniques (e.g., esterification, etherification, conversion to an amine) to conjugate the diazirine moiety to a ligand of interest, be it a small molecule inhibitor, a peptide, or a metabolite.

The compact nature of the methyl-diazirine group makes it an excellent choice for PAL, as it is nearly isosteric to a methyl group and thus less likely to interfere with the parent molecule's biological activity compared to bulkier aryl-based photoreactive groups like benzophenones.[7][11]

Mechanism of Action: From Photon to Covalent Bond

The utility of diazirines in PAL is rooted in their photochemistry. The process, while often simplified to direct carbene insertion, involves a more complex, two-step mechanism that influences labeling outcomes.

Upon UV irradiation, the diazirine ring is excited. It can then proceed through two primary pathways:

-

Direct Carbene Formation: The excited diazirine directly eliminates N₂ to form a highly reactive singlet carbene. This carbene can insert into a wide array of chemical bonds, including strong C-H, N-H, and O-H bonds found in amino acid side chains and the peptide backbone.[5][8] This reaction is extremely fast, occurring on the picosecond timescale, which is ideal for capturing dynamic interactions.

-

Isomerization to a Diazo Intermediate: The excited diazirine can first isomerize to a linear diazo intermediate.[12][13][14] This diazo species can then be further photoexcited to generate the reactive carbene, or, significantly, it can react directly with nucleophilic or acidic residues in the protein binding pocket.[12][13] Studies have shown that alkyl diazo intermediates exhibit a preference for reacting with acidic residues like aspartate and glutamate.[5][15][16]

This dual mechanism means that labeling is not solely dependent on indiscriminate carbene insertion. The formation of the diazo intermediate can introduce a degree of selectivity, a factor that must be considered during data analysis.[12] Understanding this mechanism is crucial for interpreting labeling results, as a preponderance of labeling on acidic residues may point to the involvement of the diazo intermediate pathway.[15][16]

Caption: Photochemical activation of a diazirine-containing probe.

Core Applications and Experimental Workflows

The primary application of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is as a precursor for creating bespoke photoaffinity probes. By attaching it to a molecule with known or suspected biological targets, researchers can definitively identify those targets in complex biological systems like cell lysates or even live cells.

General Workflow for Target Identification

The overall process can be broken down into several key stages, each with critical considerations for success.

Caption: A streamlined workflow for target identification using PAL.

Step-by-Step Protocol: Target Identification in Cell Lysate

This protocol outlines a general procedure for using a custom-synthesized probe to identify interacting proteins in a total cell lysate.

Prerequisites:

-

A synthesized photoaffinity probe, where a ligand of interest is conjugated to 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol. It is highly recommended to also include a reporter tag, such as biotin or an alkyne (for click chemistry), in the probe design for downstream enrichment.

-

Control probe: A structurally similar molecule lacking the diazirine moiety to control for non-specific binding.

-

Cell lysate from a relevant cell line.

-

UV lamp (365 nm), such as a Spectroline SB-100P/FB or equivalent.[17]

Methodology:

-

Preparation of Lysate:

-

Harvest cells and lyse in a suitable non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

-

-

Probe Incubation (The "Binding" Step):

-

Causality: This step allows the probe to find and bind to its target protein(s) in a reversible, non-covalent manner. The incubation time and probe concentration are critical parameters that must be optimized.

-

Dilute the cell lysate to a working concentration (e.g., 1-2 mg/mL).

-

Add the photoaffinity probe to the lysate at a final concentration typically in the low micromolar to nanomolar range. This should be determined based on the known affinity of the parent ligand.

-

In parallel, set up control experiments:

-

No Probe Control: Lysate only.

-

Negative Control Probe: Lysate + control probe without diazirine.

-

Competition Control: Lysate + excess of the original, unmodified ligand + photoaffinity probe. This is a crucial control to demonstrate specific binding.

-

-

Incubate the samples for a defined period (e.g., 30-60 minutes) at 4°C with gentle rotation.

-

-

UV Photocrosslinking (The "Covalent Capture" Step):

-

Causality: UV irradiation provides the energy to activate the diazirine, generating the reactive carbene/diazo intermediate that forms a covalent bond with the binding partner. The short lifetime of these intermediates ensures that crosslinking is restricted to molecules in the immediate proximity of the probe.

-

Place the samples in a suitable container (e.g., a 24-well plate) on ice.

-

Irradiate with a 365 nm UV lamp for 5-15 minutes.[17] The distance from the lamp and the irradiation time must be optimized to ensure efficient crosslinking without causing significant protein damage.

-

Keep a non-irradiated control sample (probe + lysate, kept in the dark) to check for non-covalent interactions that survive the subsequent steps.

-

-

Enrichment of Labeled Proteins (Assuming a Biotinylated Probe):

-

Causality: The covalent bond formed in the previous step is stable, but the target protein is likely of low abundance. The biotin tag allows for highly specific and efficient purification of the probe-protein adduct using streptavidin-coated beads.

-

Add streptavidin-agarose or magnetic beads to the irradiated lysate.

-

Incubate for 1-2 hours at 4°C with rotation to allow for biotin-streptavidin binding.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series might be: 2x with lysis buffer, 2x with high-salt buffer, and 2x with a final buffer like PBS.

-

-

Elution and Analysis by SDS-PAGE:

-

Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by silver staining or Western blotting with a streptavidin-HRP conjugate to specifically detect biotinylated (i.e., crosslinked) proteins. A successful experiment will show a band in the photo-probe lane that is absent or significantly reduced in the competition and no-UV control lanes.

-

-

Identification by Mass Spectrometry:

-

Causality: To definitively identify the captured protein(s), mass spectrometry provides unbiased and high-resolution identification.

-

Excise the protein band(s) of interest from a Coomassie-stained gel.

-

Perform in-gel digestion (typically with trypsin).

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the protein(s) by searching the acquired MS/MS spectra against a protein database.

-

Advantages and Disadvantages: A Comparative Perspective

No crosslinking chemistry is perfect. The choice of a diazirine-based probe should be made with a clear understanding of its strengths and weaknesses compared to other common photoreactive groups.

| Feature | Aliphatic Diazirines (e.g., from 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol) | Aryl Azides | Benzophenones |

| Size | Very small, minimal perturbation[5][7] | Moderate | Large, bulky, may disrupt binding[11] |

| Activation λ | ~350-370 nm (less damaging to cells)[5][6] | ~250-350 nm (can cause protein damage)[6] | ~330-365 nm |

| Reactivity | High (Carbene/Diazo)[5][9] | Moderate (Nitrene) | Moderate (Diradical) |

| Insertion | C-H, N-H, O-H; preference for acidic residues[5][15] | C-H, N-H, double bonds | Preferentially abstracts H from C-H bonds[5] |

| Stability | Good chemical and thermal stability in the dark[9] | Generally stable | Very stable |

| Key Disadvantage | Reactivity can be quenched by water; diazo intermediate can have labeling bias.[15] | Longer irradiation times needed; potential for complex side reactions.[5] | Lower crosslinking efficiency; can preferentially label methionine.[2][11] |

Conclusion and Future Directions

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol represents a valuable and versatile chemical tool for the modern chemical biologist. Its incorporation into photoaffinity probes allows for the robust and precise identification of protein-ligand and other biomolecular interactions. The small size of the photoreactive group minimizes interference with the biological system under study, while its efficient activation with long-wave UV light enhances its biocompatibility. A thorough understanding of its dual carbene/diazo reaction mechanism is critical for the rigorous interpretation of experimental results. As proteomics and mass spectrometry technologies continue to advance in sensitivity, the application of precisely engineered photoaffinity probes derived from reagents like 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol will undoubtedly continue to illuminate the complex interaction networks that govern life.

References

-

Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]

-

Diazirine. Wikipedia. [Link]

-

Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Springer Nature. [Link]

-

Diazirine electrochemistry and aryl-carbene formation. ResearchGate. [Link]

-

Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. Royal Society of Chemistry. [Link]

-

a) Mechanism for photocrosslinking using azide in DL1. Under UV... ResearchGate. [Link]

-

Carbene Formation in Its Lower Singlet State from Photoexcited 3H-Diazirine or Diazomethane. A Combined CASPT2 and ab Initio Direct Dynamics Trajectory Study. Journal of the American Chemical Society. [Link]

-

Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. NIH. [Link]

-

Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. NIH. [Link]

-

Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Springer Protocols. [Link]

-

Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. NIH. [Link]

-

Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. ResearchGate. [Link]

-

diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Semantic Scholar. [Link]

-

Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. NIH. [Link]

-

Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society. [Link]

-

2-(3-Methyl-3H-diazirin-3-yl)ethanol. MySkinRecipes. [Link]

-

Labeling preferences of diazirines with protein biomolecules. NIH. [Link]

Sources

- 1. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 4. 2-(3-Methyl-3H-diazirin-3-yl)ethanol [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diazirine - Wikipedia [en.wikipedia.org]

- 9. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]

- 13. communities.springernature.com [communities.springernature.com]

- 14. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol (CAS: 16297-94-2): A Versatile Tool in Photoaffinity Labeling for Drug Discovery

Introduction: The Power of Covalent Capture in Unraveling Biological Interactions

In the intricate landscape of drug discovery and chemical biology, the identification of molecular interactions is paramount. Understanding how a small molecule binds to its protein target is the cornerstone of rational drug design. However, these interactions are often transient and of low to moderate affinity, making their characterization a significant challenge. Photoaffinity labeling (PAL) has emerged as a powerful technique to overcome this hurdle by converting non-covalent interactions into stable covalent bonds.[1][2] At the heart of this methodology are photoreactive probes, and among the most effective are those based on the diazirine moiety.

This technical guide provides a comprehensive overview of a minimalist yet highly effective diazirine-based building block, 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol . We will delve into its core principles, synthesis, and practical applications, offering researchers, scientists, and drug development professionals the foundational knowledge and detailed protocols to leverage this versatile tool in their quest for novel therapeutics.

The Chemistry of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol: A Minimalist Probe with Maximum Impact

The utility of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol lies in its diazirine group, a strained three-membered ring containing two nitrogen atoms.[2] Upon irradiation with UV light, typically around 350-365 nm, the diazirine ring expels a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[1][3] This carbene is short-lived and will readily insert into nearby C-H, N-H, and O-H bonds, forming a stable covalent linkage with interacting biomolecules.[1]

It is also important to note that alkyl diazirines can isomerize to a linear diazo intermediate upon photolysis.[3][4][5] This diazo intermediate exhibits a preference for reacting with acidic amino acid residues, such as aspartic acid and glutamic acid, in a pH-dependent manner.[3][4] This dual reactivity of carbene and diazo intermediates contributes to the broad utility of alkyl diazirine probes.

The simple aliphatic structure of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol makes it an excellent tool for probing hydrophobic pockets and for use as a versatile building block to construct more complex photoaffinity probes. The terminal hydroxyl group provides a convenient handle for further chemical modification, allowing for its incorporation into a wide range of molecules of interest.

Synthesis of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol: A Practical Approach

The synthesis of aliphatic diazirines, including 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol, typically starts from a corresponding ketone. The following is a general, well-established synthetic route.

Figure 1: General synthetic scheme for 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol.

Step-by-Step Synthesis Overview:

-

Diaziridination: The synthesis commences with the reaction of the precursor ketone, 5-hydroxypentan-2-one, with ammonia to form an intermediate imine. This is followed by treatment with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), which leads to the formation of the corresponding diaziridine, 3-(3-hydroxypropyl)-3-methyl-diaziridine.[6]

-

Oxidation: The final step involves the oxidation of the diaziridine to the diazirine. This is typically achieved using mild oxidizing agents like iodine in the presence of a base (e.g., triethylamine) or silver oxide (Ag₂O).[2] The reaction is generally carried out in the dark to prevent premature decomposition of the photosensitive diazirine product.

Core Applications: Photoaffinity Labeling with 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol

The primary application of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is as a photoaffinity labeling reagent. Its utility can be broadly categorized into two main areas:

-

As a Standalone Probe for Mapping Binding Pockets: In its unmodified form, this "azialcohol" can be used to identify and characterize alcohol-binding sites within proteins.[1] Due to its small size and hydrophobicity, it can probe the general architecture and residue composition of ligand-binding pockets.

-

As a Building Block for Complex Probes: The terminal hydroxyl group serves as a versatile synthetic handle for attaching the diazirine moiety to a variety of ligands, including small molecule inhibitors, peptides, or natural products. This allows for the creation of customized photoaffinity probes to identify the specific protein targets of these molecules.

Experimental Workflow: A Guide to Successful Photoaffinity Labeling

The following workflow outlines the key steps in a typical photoaffinity labeling experiment using a diazirine-based probe.

Figure 2: A generalized workflow for a photoaffinity labeling experiment.

Detailed Experimental Protocol: Photoaffinity Labeling of Alcohol-Binding Proteins

This protocol is adapted for the use of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol as a standalone probe to identify alcohol-binding sites in a purified protein or a complex protein mixture.

Materials:

-

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol (CAS: 16297-94-2)

-

Purified protein of interest or cell lysate

-

Reaction buffer (e.g., PBS, HEPES, Tris; ensure no primary amine-containing buffers if the probe is modified with an NHS-ester)

-

UV lamp (365 nm)

-

Mass spectrometer (e.g., Orbitrap Fusion Lumos)

-

Standard proteomics reagents (e.g., DTT, iodoacetamide, trypsin)

Procedure:

-

Sample Preparation:

-

Prepare the protein sample at a suitable concentration (e.g., 2-4 µM for purified protein, 1-5 mg/mL for lysate) in the chosen reaction buffer.

-

Add 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol to the protein sample to the desired final concentration. A concentration range of 10-100 µM is a good starting point for initial experiments.

-

Incubate the mixture for 30 minutes at room temperature or on ice to allow the probe to diffuse into potential binding sites.

-

-

Control Samples (Crucial for Data Interpretation):

-

No UV Control: A sample prepared as above but kept in the dark during the irradiation step. This control helps to identify non-specific binding.

-

Competition Control: A sample pre-incubated with an excess (e.g., 10-100 fold) of a non-photoreactive competitor (e.g., ethanol or butanol) before the addition of the diazirine probe. This control demonstrates the specificity of the labeling at a particular binding site.[1]

-

-

UV Irradiation:

-

Place the samples in a suitable container (e.g., quartz cuvette or on a culture plate) and irradiate with a 365 nm UV lamp.

-

The irradiation time can vary from 5 to 30 minutes. Optimization may be required depending on the lamp intensity and the specific protein-probe system.[1]

-

-

Sample Processing for Mass Spectrometry:

-

Following irradiation, proceed with standard proteomics sample preparation protocols. This typically involves:

-

Denaturation of proteins.

-

Reduction of disulfide bonds with DTT.

-

Alkylation of free cysteines with iodoacetamide.

-

Proteolytic digestion with an enzyme such as trypsin.

-

-

-

LC-MS/MS Analysis:

-

Analyze the digested peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Utilize a fragmentation method suitable for cross-linked peptides. Higher-energy collisional dissociation (HCD) is often effective, while other methods like electron-transfer dissociation (ETD) can also be beneficial.[7]

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against a protein database to identify the peptides and the sites of modification.

-

The covalent adduction of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol results in a specific mass shift on the modified amino acid residue. The expected mass shift needs to be calculated based on the elemental composition of the probe minus the elements lost during the reaction (N₂).

-

Quantitative Data and Considerations

| Parameter | Value/Consideration | Source |

| CAS Number | 16297-94-2 | |

| Molecular Formula | C₅H₁₀N₂O | |

| Molecular Weight | 114.15 g/mol | |

| UV Activation Wavelength | ~350-365 nm | [1][3] |

| Reactive Intermediate | Carbene and Diazo | [3][4][5] |

| Mass Shift upon Covalent Adduction | +86.07 Da (C₅H₁₀O - N₂) | |

| Amino Acid Reactivity | Broad (C-H, N-H, O-H insertion), with a preference for acidic residues (Asp, Glu) via the diazo intermediate. | [3][4] |

Trustworthiness: Self-Validating Systems in Photoaffinity Labeling

The validity of any photoaffinity labeling experiment hinges on a robust set of controls. The inclusion of "no UV" and competition controls is non-negotiable for ensuring that the observed labeling is a direct result of light-induced covalent capture at a specific binding site. Furthermore, the use of orthogonal techniques to validate the identified protein-ligand interaction, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can provide an additional layer of confidence in the results.

Conclusion: A Gateway to Unlocking Complex Biology

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is more than just a chemical reagent; it is a key that can unlock a deeper understanding of the molecular interactions that govern biological processes. Its minimalist design, coupled with the robust and versatile chemistry of the diazirine group, makes it an invaluable tool for researchers in drug discovery and chemical biology. By providing a means to covalently capture and identify the binding partners of small molecules, this unassuming alcohol derivative empowers scientists to illuminate the intricate networks of life at the molecular level, paving the way for the development of next-generation therapeutics.

References

- Basu, K., & Akhtar, M. S. (2019). Identification of alcohol binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry. Methods in Molecular Biology, 1976, 189-202.

- Gao, Z., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry, 88(15), 7689-7696.

- Liu, F., et al. (2018). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 17(1), 184-196.

- Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(13), 8597-8604.

- West, A. V., et al. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(16), 6271-6282.

- Bertran, A., et al. (2021). Carbene reactivity from alkyl and aryl aldehydes. Science, 374(6570), 996-1002.

- Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Journal of Mass Spectrometry, 45(8), 892-899.

- BenchChem. (2025). The Fundamental Chemistry of Cyclic (Alkyl)(amino)carbenes: An In-depth Technical Guide. BenchChem.

- Schmidt, M. J., et al. (2010). Diazirine-Containing Photoactivatable Isoprenoid: Synthesis and Application in Studies with Isoprenylcysteine Carboxyl Methyltransferase.

- Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593.

- Pimpim, M., et al. (2021). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 26(16), 4995.

- Walrant, A., & Sachon, E. (2024). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. Peptide Science, e24345.

- Conway, L. P., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, 15(35), 13635-13645.

- An, C., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping.

- Boyle, B. T., et al. (2024). Unlocking Carbene Reactivity by Metallaphotoredox α-Elimination.

- Zhang, Z., & Wang, F. (2021). Cyclic (alkyl)(amino)carbenes in organic and organometallic methane C–H activation: a DFT and MCSCF study. Physical Chemistry Chemical Physics, 23(29), 15557-15565.

- Brieke, C., et al. (2012). A simple photo-affinity labeling protocol.

- BenchChem. (2025). An In-depth Technical Guide to Photoaffinity Labeling with Azido Compounds. BenchChem.

- Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593.

Sources

- 1. Identification of alcohol binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diazirine-Containing Photoactivatable Isoprenoid: Synthesis and Application in Studies with Isoprenylcysteine Carboxyl Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

Safety and handling of "3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol"

An In-depth Technical Guide to the Safety and Handling of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol

This guide provides comprehensive safety protocols and handling instructions for 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol, a key aliphatic diazirine used in advanced chemical biology and drug discovery research. The information herein is intended for qualified researchers and laboratory professionals.

Introduction: Understanding the Reagent

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is a bifunctional molecule featuring a terminal alcohol and a photoreactive diazirine moiety. Its significance lies in its application as a photoaffinity labeling (PAL) probe.[1][2] The diazirine group, a strained three-membered ring, can be photolytically activated to generate a highly reactive carbene intermediate.[3] This transient species rapidly and indiscriminately forms covalent bonds with nearby molecules, making it an invaluable tool for identifying and characterizing ligand-protein and protein-protein interactions.[1][4][5]

However, the very properties that make this compound a powerful research tool—its inherent strain and photoreactivity—also necessitate stringent safety and handling protocols to ensure the integrity of the reagent and the safety of laboratory personnel. This guide provides an in-depth examination of its properties, hazards, and the necessary procedures for its safe use, from synthesis to disposal.

Physicochemical Properties and Hazard Profile

A clear understanding of the compound's properties is foundational to its safe handling.

| Property | Value | Source |

| CAS Number | 16297-94-2 | [6][7] |

| Molecular Formula | C₅H₁₀N₂O | [7] |

| Molecular Weight | 114.15 g/mol | [7] |

| Appearance | Not specified, likely an oil or low-melting solid | General knowledge |

| Purity | Typically ≥95% | [6][8] |

Hazard Identification:

This compound is classified as hazardous. The following table summarizes its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Code | Statement | Classification |

| H227 | Combustible liquid | Warning |

| H302 | Harmful if swallowed | Warning |

| H312 | Harmful in contact with skin | Warning |

| H315 | Causes skin irritation | Warning |

| H318 | Causes serious eye damage | Danger |

| H332 | Harmful if inhaled | Warning |

| H335 | May cause respiratory irritation | Warning |

(Source: PubChem CID 14248196)[7]

Core Chemistry and Mechanism of Photoreactivity

The utility and hazards of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol stem from its photochemistry. Upon irradiation with UV light (typically in the 350-380 nm range), the diazirine ring system undergoes irreversible decomposition.[4][9] This process is not singular and can proceed via two primary pathways, which has significant implications for experimental outcomes and safety.

-

Carbene Formation: The primary photoreaction is the extrusion of nitrogen gas (N₂) to form a highly reactive singlet carbene. This species has a very short lifetime (nanoseconds) and will readily insert into C-H, N-H, and O-H bonds in its immediate vicinity.[1][4]

-

Diazo Isomerization: A competing pathway involves isomerization to the corresponding linear diazo compound.[1][5][10] While more stable than the carbene, aliphatic diazo compounds are still reactive and can be protonated under physiological conditions to form diazonium species, which act as alkylating agents, preferentially reacting with acidic residues.[5][10]

This dual reactivity profile underscores the need to protect the compound from unintended light exposure to prevent premature decomposition and the generation of these reactive species.

Caption: Figure 1: Photochemical activation pathways of an aliphatic diazirine.

Safe Handling and Personal Protective Equipment (PPE)

Given the compound's hazard profile, a multi-layered approach to safety is mandatory.

Engineering Controls:

-

Fume Hood: All handling of the neat compound or its solutions should be performed in a certified chemical fume hood to mitigate inhalation risks.[11]

-

Light Protection: Work should be conducted under amber or red lighting, or in a light-proofed area, to prevent premature photodecomposition. Vials and reaction vessels should be wrapped in aluminum foil.[11]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended. Gloves should be inspected before use and changed immediately if contamination is suspected.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin contact.

General Laboratory Practices:

-

Avoid contact with skin, eyes, and clothing.[11]

-